4-Ethyl-2,4-dimethyloctane
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Overview
Description
4-Ethyl-2,4-dimethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of alkanes, which are hydrocarbons that contain only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethyloctane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,4-dimethyloctane, with an ethylating agent under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,4-dimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Ethyl-2,4-dimethyloctane has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in different chemical reactions.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,4-dimethyloctane in chemical reactions involves the formation of reactive intermediates, such as free radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are typical of hydrocarbon reactions, where the stability of intermediates and the nature of substituents play crucial roles .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylheptane
- 4-Ethyl-2,2-dimethylhexane
- 4-Ethyl-3,4-dimethyloctane
- 2,4,4-Trimethylheptane
- 3,3-Diethyl-2,5-dimethylnonane
- 4-Isopropyl-3-methylheptane
Uniqueness
4-Ethyl-2,4-dimethyloctane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups on the same carbon atom (C4) creates steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
CAS No. |
62184-04-7 |
---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,4-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-8-9-12(5,7-2)10-11(3)4/h11H,6-10H2,1-5H3 |
InChI Key |
XAKSPVTVTMAMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)CC(C)C |
Origin of Product |
United States |
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